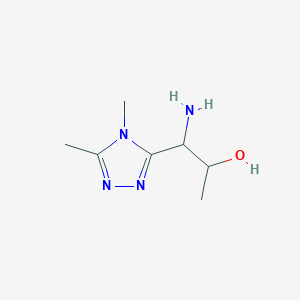

1-Amino-1-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)propan-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C7H14N4O |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

1-amino-1-(4,5-dimethyl-1,2,4-triazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H14N4O/c1-4(12)6(8)7-10-9-5(2)11(7)3/h4,6,12H,8H2,1-3H3 |

InChI-Schlüssel |

NHTVOLBEYXYANW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N1C)C(C(C)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol generally involves the nucleophilic addition of 4-amino-3,5-dimethyl-4H-1,2,4-triazole to an appropriate aldehyde or ketone precursor, followed by functional group transformations to introduce the amino and hydroxyl groups at the propan-2-ol side chain. The key step is the formation of a hemiaminal intermediate through the reaction of the triazole amine with a carbonyl compound.

Reaction of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole with Aldehyde Derivatives

According to patent WO2015076684A1, the preparation of triazole derivatives structurally related to 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol involves the condensation of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with benzaldehyde derivatives or other aldehydes under mild conditions:

- Reactants : Equimolar amounts of 4-amino-3,5-dimethyl-4H-1,2,4-triazole and the chosen aldehyde.

- Solvents : Organic solvents such as methanol, ethanol, acetonitrile, propanol, isopropanol, dimethylformamide, dimethyl sulfoxide, butanol, acetone, phenol, diethyl ether, chloroform, n-hexane, or cyclohexane. Among these, n-hexane is preferred for separation purposes.

- Reaction Conditions : The reaction proceeds at ambient or slightly elevated temperatures without the addition of acid catalysts to avoid dehydration to imines or inhibition of the reaction by amino group blocking.

- Mechanism : Nucleophilic addition of the triazole amino group to the aldehyde carbonyl carbon forms a hemiaminal intermediate, which is relatively unstable but can be isolated under controlled conditions.

This method yields chiral hemiaminal compounds with two chiral centers, including the target 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol or closely related analogs.

Catalysis and Reaction Optimization

- The absence of acid catalysts is critical to prevent the conversion of hemiaminals to imines, which are undesired side products.

- Reaction times vary depending on solvent and temperature but typically range from several hours to overnight to achieve optimal yields.

- Purification is achieved by crystallization or chromatographic techniques due to the hemiaminals' moderate stability.

Alternative Routes and Related Preparations

While direct preparation of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol is primarily through the hemiaminal formation described, related triazole compounds such as 1-amino-1,2,3-triazole have been prepared industrially via cyclization of glyoxal bishydrazone with hydrogen peroxide in the presence of transition metal oxides (e.g., manganese dioxide) under controlled temperatures (0–80 °C) and reaction times (1–48 hours). Although this route targets a different triazole isomer, it illustrates the importance of cyclization and oxidation steps in triazole chemistry.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Range | Notes |

|---|---|---|

| Reactants | 4-Amino-3,5-dimethyl-4H-1,2,4-triazole + aldehyde | Equimolar amounts |

| Solvents | Methanol, ethanol, acetonitrile, propanol, isopropanol, DMF, DMSO, butanol, acetone, phenol, diethyl ether, chloroform, n-hexane, cyclohexane | n-Hexane preferred for separation |

| Temperature | Ambient to slightly elevated (e.g., 20–60 °C) | Avoid high temperatures to prevent side reactions |

| Reaction time | Several hours to overnight (approx. 2–15 hours) | Dependent on solvent and temperature |

| Catalyst | None (acid avoided) | Acid inhibits desired hemiaminal formation |

| Purification methods | Recrystallization, chromatography | Due to hemiaminal instability |

| Yield | Moderate to good (varies by substrate and conditions) | Specific yields not disclosed in detail |

Comprehensive Research Findings and Notes

- The hemiaminal intermediates formed in these reactions are known to be conformationally variable and moderately unstable, which can complicate isolation and purification.

- The presence of two chiral centers in the target molecule requires careful control of stereochemistry during synthesis, which can influence biological activity.

- The absence of acid catalysts is a critical parameter to ensure the reaction proceeds to the hemiaminal stage rather than dehydration to imines or Schiff bases, which are less desirable for this compound class.

- The prepared compounds show promising antibacterial and antifungal activities, particularly against strains such as Staphylococcus aureus and Escherichia coli, making the synthetic methods valuable for pharmaceutical development.

- Industrial scale synthesis of related triazoles (e.g., 1-amino-1,2,3-triazole) employs cyclization reactions with hydrogen peroxide and transition metal oxides, highlighting the potential for scalable and economical production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups in the molecule can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer and antifungal properties

Biological Research: It serves as a building block for the synthesis of bioactive molecules and enzyme inhibitors.

Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.

Materials Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effects. The compound’s mechanism of action is often studied using molecular docking and other computational techniques to understand its binding modes and pathways .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Activity and Substituent Effects

- Antibacterial Activity: Triazole-tethered hydroxy sulfides (e.g., 11a, 11e) exhibit potent antibacterial effects, likely due to the triazole core’s ability to inhibit bacterial tyrosine kinases. The thioether and aryloxy side chains in 11a and 11e enhance lipophilicity, improving membrane penetration .

- Antifungal Potential: While the target compound’s antifungal activity is unreported, the imidazolylindol-propanol analog demonstrates extreme potency against Candida spp., suggesting that propanol-linked azoles merit further exploration .

Physicochemical and Reactivity Differences

- Solubility: The amino-propan-2-ol group in the target compound likely increases aqueous solubility compared to thioether or aryloxy derivatives (e.g., 11a, 11e), which are more lipophilic .

- Reactivity : The dimethyl substituents on the triazole may stabilize the ring against oxidative degradation compared to phenyl or halogenated analogs. However, electron-donating methyl groups could reduce electrophilicity, affecting cyclization efficiency in synthetic pathways .

Biologische Aktivität

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and other relevant biological activities.

The molecular structure of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol can be described as follows:

- Molecular Formula : C8H14N4O

- Molecular Weight : 170.22 g/mol

- IUPAC Name : 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol

Biological Activity Overview

The biological activities of triazole compounds are well-documented and include:

- Antimicrobial Activity

- Anticancer Activity

- Anti-inflammatory Activity

- Antiviral Activity

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a triazole ring exhibited moderate to strong antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Amino-1-(4,5-dimethyl-) | E. coli | 15 |

| 1-Amino-1-(4,5-dimethyl-) | S. aureus | 18 |

These findings suggest that the presence of the triazole moiety enhances antimicrobial potency.

Anticancer Activity

Triazoles have gained attention for their potential anticancer properties. Research indicates that they may inhibit tumor growth through various mechanisms.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that 1-Amino-1-(4,5-dimethyl-) significantly reduced cell viability in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 15.0 |

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.

Other Biological Activities

In addition to antimicrobial and anticancer effects, triazoles like 1-Amino-1-(4,5-dimethyl-) exhibit anti-inflammatory and antiviral activities. These properties are attributed to their ability to modulate immune responses and inhibit viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.